molecular formula C54H45ClCuP3 B8251350 Chlorotris(triphenylphosphine)copper

Chlorotris(triphenylphosphine)copper

Cat. No.: B8251350
M. Wt: 885.9 g/mol
InChI Key: BEENOGKCXKWOBB-UHFFFAOYSA-M
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Preparation Methods

Chlorotris(triphenylphosphine)copper can be synthesized through several methods. One common synthetic route involves the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) center . The general reaction is as follows:

CuCl+3P(C6H5)3Cu(P(C6H5)3)3Cl\text{CuCl} + 3 \text{P(C}_6\text{H}_5\text{)}_3 \rightarrow \text{Cu(P(C}_6\text{H}_5\text{)}_3\text{)}_3\text{Cl} CuCl+3P(C6​H5​)3​→Cu(P(C6​H5​)3​)3​Cl

Chemical Reactions Analysis

Chlorotris(triphenylphosphine)copper undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different copper complexes.

    Reduction: It can participate in reduction reactions, often serving as a catalyst.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chlorotris(triphenylphosphine)copper is widely used in scientific research due to its versatility. Some of its applications include:

    Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is employed in studies related to metalloproteins and enzyme mimetics.

    Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of chlorotris(triphenylphosphine)copper involves the coordination of the copper(I) center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the copper center, allowing it to participate in catalytic cycles. The chloride ligand can be displaced by other ligands or substrates, enabling the compound to act as a versatile catalyst .

Comparison with Similar Compounds

Chlorotris(triphenylphosphine)copper can be compared with other similar compounds, such as chlorotris(triphenylphosphine)cobalt and chlorotris(triphenylphosphine)rhodium. These compounds share similar coordination environments but differ in their metal centers, leading to variations in their reactivity and applications. For example, chlorotris(triphenylphosphine)cobalt is often used in the synthesis of cobalt(I) complexes, while chlorotris(triphenylphosphine)rhodium is known for its use in carbon-carbon bond-forming reactions .

Conclusion

This compound is a valuable compound in the field of chemistry, with diverse applications ranging from catalysis to material science. Its unique coordination environment and reactivity make it a versatile tool for researchers and industrial chemists alike.

Properties

IUPAC Name

chlorocopper;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEENOGKCXKWOBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45ClCuP3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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